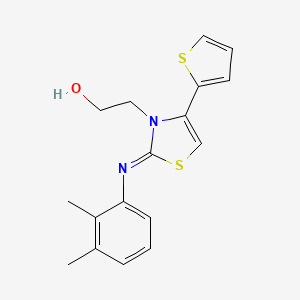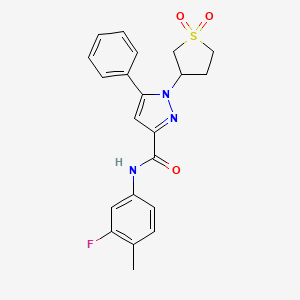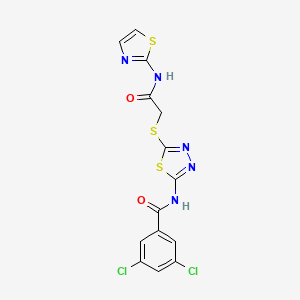
(Z)-2-(2-((2,3-dimethylphenyl)imino)-4-(thiophen-2-yl)thiazol-3(2H)-yl)ethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Z)-2-(2-((2,3-dimethylphenyl)imino)-4-(thiophen-2-yl)thiazol-3(2H)-yl)ethanol, also known as DMTT, is a synthetic compound that belongs to the thiazole family. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and material science.
作用机制
The exact mechanism of action of (Z)-2-(2-((2,3-dimethylphenyl)imino)-4-(thiophen-2-yl)thiazol-3(2H)-yl)ethanol is not fully understood. However, it is believed to exert its antitumor activity by inducing cell cycle arrest and apoptosis in cancer cells. This compound has also been shown to inhibit the activity of topoisomerase I and II, which are enzymes involved in DNA replication and repair.
Biochemical and Physiological Effects:
This compound has been found to have a low toxicity profile and does not exhibit significant adverse effects on normal cells. However, it has been shown to induce oxidative stress in cancer cells, leading to DNA damage and cell death. This compound has also been found to increase the levels of reactive oxygen species (ROS) in cancer cells, which further contributes to its antitumor activity.
实验室实验的优点和局限性
One of the main advantages of (Z)-2-(2-((2,3-dimethylphenyl)imino)-4-(thiophen-2-yl)thiazol-3(2H)-yl)ethanol is its ability to selectively target cancer cells while sparing normal cells. This makes it a potential candidate for the development of new anticancer drugs with minimal side effects. However, the synthesis of this compound is relatively complex and requires specialized equipment and expertise. Additionally, further studies are needed to fully elucidate its mechanism of action and potential applications in other fields.
未来方向
There are several future directions for research on (Z)-2-(2-((2,3-dimethylphenyl)imino)-4-(thiophen-2-yl)thiazol-3(2H)-yl)ethanol. One potential area of investigation is the development of new anticancer drugs based on the structure of this compound. Additionally, further studies are needed to determine the optimal dosage and administration route for this compound in clinical settings. Other potential applications of this compound include its use as a biosensor or in the development of new materials with unique properties.
Conclusion:
In conclusion, this compound is a promising compound with potential applications in various fields, including medicinal chemistry, biochemistry, and material science. Its antitumor activity, low toxicity profile, and ability to selectively target cancer cells make it a potential candidate for the development of new anticancer drugs. Further studies are needed to fully elucidate its mechanism of action and potential applications in other fields.
合成方法
The synthesis of (Z)-2-(2-((2,3-dimethylphenyl)imino)-4-(thiophen-2-yl)thiazol-3(2H)-yl)ethanol involves the reaction of 2-aminothiazole, 2,3-dimethylbenzaldehyde, and thiophene-2-carbaldehyde in the presence of ethanol as a solvent. The reaction is carried out under reflux conditions, and the product is obtained through crystallization.
科学研究应用
(Z)-2-(2-((2,3-dimethylphenyl)imino)-4-(thiophen-2-yl)thiazol-3(2H)-yl)ethanol has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit significant antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. Additionally, this compound has been found to possess antibacterial and antifungal activities, making it a potential candidate for the development of new antibiotics.
属性
IUPAC Name |
2-[2-(2,3-dimethylphenyl)imino-4-thiophen-2-yl-1,3-thiazol-3-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2OS2/c1-12-5-3-6-14(13(12)2)18-17-19(8-9-20)15(11-22-17)16-7-4-10-21-16/h3-7,10-11,20H,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEKKHVRCHFXXBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N=C2N(C(=CS2)C3=CC=CS3)CCO)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[3,5-bis(trifluoromethyl)phenyl]-1-[(4-chlorophenyl)methyl]-2-oxopyridine-3-carboxamide](/img/structure/B2897250.png)
![3-[(3-Phenoxyphenyl)methoxy]benzo[c]chromen-6-one](/img/structure/B2897251.png)
![6-[4-(5-Fluoropyrimidin-2-yl)-1,4-diazepan-1-yl]-3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2897252.png)


![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2897258.png)
![5-(Chloromethyl)-1-azabicyclo[3.3.1]nonane hydrochloride](/img/structure/B2897260.png)

![4-chloro-N-[(4-chlorophenyl)sulfonyl]-N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}phenyl)benzenesulfonamide](/img/structure/B2897263.png)
![[2-[(1-Cyanocyclopentyl)amino]-2-oxoethyl] 5-methoxy-3-methyl-1-benzofuran-2-carboxylate](/img/structure/B2897267.png)
![[(1S,5S)-5-Methyl-3-azabicyclo[3.1.0]hexan-1-yl]methanol;hydrochloride](/img/structure/B2897268.png)
![N-[4-(4-Chlorophenyl)sulfanylcyclohexyl]prop-2-enamide](/img/structure/B2897271.png)
![N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-((6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2897272.png)
